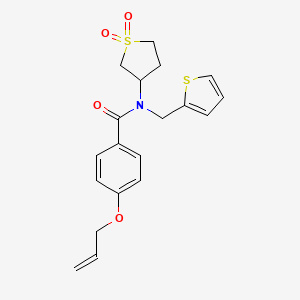

4-(allyloxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)benzamide

Description

Properties

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-4-prop-2-enoxy-N-(thiophen-2-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4S2/c1-2-10-24-17-7-5-15(6-8-17)19(21)20(13-18-4-3-11-25-18)16-9-12-26(22,23)14-16/h2-8,11,16H,1,9-10,12-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJCMAVAYDZUHAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=C(C=C1)C(=O)N(CC2=CC=CS2)C3CCS(=O)(=O)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound A : N-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)-N-(4-isopropylbenzyl)benzamide ()

- Key Differences: Hexyloxy vs. 4-Isopropylbenzyl vs. Thiophen-2-ylmethyl: The isopropylbenzyl group is a bulky, purely aliphatic/aromatic substituent, whereas the thiophen-2-ylmethyl group introduces a sulfur-containing heteroaromatic ring, which may engage in π-π stacking or hydrogen bonding.

Compound B : (S)-2-(Allyloxy)-N-(1-hydroxy-3-methylbutan-2-yl)benzamide ()

- Key Differences :

- Hydroxyalkyl vs. Tetrahydrothiophene-dioxide : The hydroxyalkyl group increases polarity and hydrogen-bonding capacity, contrasting with the sulfone-containing tetrahydrothiophene, which offers rigidity and electron-withdrawing effects.

Compound C : 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones ()

- Key Differences: Triazole-thione vs.

Physicochemical Properties

| Property | Target Compound | Compound A (Hexyloxy) | Compound B (Hydroxyalkyl) |

|---|---|---|---|

| LogP (Predicted) | ~3.2 (moderate lipophilicity) | ~4.8 (higher lipophilicity) | ~1.9 (high polarity) |

| Solubility (aq.) | Low (sulfone reduces solubility) | Very low (long alkyl chain) | Moderate (polar hydroxy group) |

| Tautomerism | Absent | Absent | Absent |

Spectral Data Comparison

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-(allyloxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)benzamide, and what reaction steps are critical?

- Methodological Answer : The synthesis involves sequential amide coupling and functionalization. A typical approach includes:

Amide Formation : Reacting 4-(allyloxy)benzoyl chloride with 1,1-dioxidotetrahydrothiophen-3-amine under Schotten-Baumann conditions (e.g., Na₂CO₃ in dichloromethane/water biphasic system) to form the primary amide.

N-Alkylation : Introducing the thiophen-2-ylmethyl group via alkylation using thiophene-2-carbaldehyde and a reducing agent (e.g., NaBH₃CN) in acetonitrile.

- Key Considerations : Ensure anhydrous conditions for alkylation to prevent hydrolysis. Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, gradient elution with hexane/EtOAc) is recommended .

Q. How should stability and storage conditions be optimized for this compound?

- Methodological Answer :

- Thermal Stability : Differential Scanning Calorimetry (DSC) studies on analogous anomeric amides indicate decomposition above 150°C. Store at –20°C under inert gas (argon) to minimize degradation .

- Moisture Sensitivity : The sulfone (1,1-dioxidotetrahydrothiophene) moiety may hydrolyze under acidic/basic conditions. Use desiccants (e.g., molecular sieves) in storage vials .

- Light Sensitivity : Shield from UV light to prevent allyloxy group isomerization. Use amber glassware .

Q. What standardized assays are used to evaluate mutagenicity, and how does this compound compare to similar derivatives?

- Methodological Answer :

- Ames II Testing : Conduct bacterial reverse mutation assays (e.g., Salmonella typhimurium strains TA98/TA100) with metabolic activation (S9 liver homogenate). For analogous N-acyloxy-N-alkoxyamides, mutagenicity correlates with electron-deficient aromatic rings. This compound’s trifluoromethyl and sulfone groups may reduce mutagenic potential compared to nitro-substituted analogs .

- Positive Control : Compare to benzyl chloride (low mutagenicity benchmark) .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing this compound?

- Methodological Answer :

- Reaction Path Search : Use quantum chemical calculations (DFT, e.g., B3LYP/6-31G*) to model transition states for amide coupling and alkylation. Focus on steric hindrance from the thiophen-2-ylmethyl group.

- In Silico Screening : Apply ICReDD’s workflow to predict optimal solvents (e.g., acetonitrile vs. DMF) and catalysts (e.g., NaH vs. K₂CO₃) by analyzing electron-density maps and Fukui indices .

- Validation : Cross-reference computed activation energies with experimental yields .

Q. What strategies resolve contradictions in reported reactivity data (e.g., unexpected byproducts during alkylation)?

- Methodological Answer :

- Mechanistic Analysis : Use LC-MS to identify byproducts (e.g., over-alkylation or sulfone oxidation). For N-alkylation competing with O-alkylation, adjust stoichiometry (limit aldehyde to 1.1 equiv.) .

- Kinetic Studies : Perform time-resolved NMR to monitor intermediate formation. If thiophene ring opening occurs, switch to milder reductants (e.g., NaBH(OAc)₃) .

Q. How can biological activity be systematically profiled against kinase or GPCR targets?

- Methodological Answer :

- Target Selection : Prioritize kinases (e.g., JAK2) and GPCRs (e.g., adenosine A2A) due to the thiophene moiety’s π-stacking potential.

- Assay Design :

Enzyme Inhibition : Use fluorescence polarization assays with ATP-competitive probes.

Cell-Based Assays : Measure cAMP accumulation (GPCR activity) in HEK293 cells transfected with target receptors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.